4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-[(6-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-9-2-5-14-18-7-13(20(14)8-9)15(21)19-12-6-10(16(22)23)3-4-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOTEVEJKOEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)O)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
This method is widely used for constructing the aromatic heterocyclic framework, especially for attaching the pyridinyl substituent to the benzoic acid scaffold.
This route benefits from high yields and regioselectivity, with reaction conditions optimized for industrial scalability.
Imidazo[1,2-a]pyridine Ring Formation
The heterocyclic core can be synthesized via condensation and cyclization reactions involving amino-pyridine derivatives and formylating agents.
This process is characterized by mild reaction conditions and high yields, with the advantage of using readily available raw materials.
Amide Bond Formation
The amino-functionalized heterocycle is coupled with the carboxylic acid derivative to form the target compound.
This step ensures high specificity and yield, with mild conditions conducive to scale-up.
Environmentally Benign and Catalytic Methods
Recent advances have focused on greener synthesis pathways:
- Ultrasonication-assisted synthesis using molecular iodine as a catalyst, which enhances reaction rates and yields while reducing catalyst loading and reaction time.
| Method | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Ultrasonication with molecular iodine | 2-aminopyridine derivatives, acetophenones, dimedone, water, ultrasound at room temperature | Up to 96% | , |
This approach is notable for its ecological compatibility, high efficiency, and potential for industrial application.
Data Summary and Comparative Analysis
Notes on Synthesis Challenges and Optimization
- Catalyst loading: Use of minimal palladium catalyst to reduce cost and contamination.
- Reaction time: Ultrasonication significantly shortens reaction times.
- Yield optimization: Proper selection of solvents and reaction temperatures enhances overall yield.
- Scalability: Continuous flow reactors and greener solvents are promising for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Antitumor Activity
The compound has shown promise as an antitumor agent. Research indicates that derivatives of imidazo[1,2-a]pyridine, including 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid, exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have reported that modifications at the C6 position enhance the compound's potency against cyclin-dependent kinase 2 and Aurora B enzymes, which are critical in cell cycle regulation and cancer proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Research highlights that imidazopyridine derivatives exhibit good activity against a range of bacterial strains. The introduction of methyl groups at specific positions on the imidazopyridine ring has been shown to enhance antimicrobial activity significantly .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce inflammatory responses in various models, particularly in conditions related to obesity and retinal ischemia. The compound's interaction with transcription factors such as Nrf2 and NF-κB suggests a mechanism through which it may modulate oxidative stress and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at the imidazopyridine core have been linked to enhanced selectivity and potency against specific biological targets. For example, substituents at the C6 position have been systematically altered to improve binding affinity to target enzymes .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies indicate favorable binding energies and interactions with active sites of target proteins, which correlate with observed biological activities .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the imidazo[1,2-a]pyridine ring, the benzoic acid moiety, or esterification status. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Inferred from methyl ester data in .
Key Findings:
The 7-methyl positional isomer () may exhibit distinct binding modes due to steric hindrance differences, as seen in related imidazo[1,2-a]pyrimidine proteasome inhibitors .
Ester vs. Acid Forms :
- Methyl ester derivatives (e.g., CAS 2088942-84-9 in ) are typically used as synthetic intermediates or prodrugs, whereas the free acid form (target compound) is bioactive in assays requiring carboxylate interactions .
Methoxy vs.
Research Implications
The structural versatility of this scaffold enables tuning for specific biological targets. For instance:
- Fluoro and methoxy analogs () are valuable for structure-activity relationship (SAR) studies in antiviral or anticancer drug discovery .
Biological Activity
The compound 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a novel bioactive molecule that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The molecular structure of this compound is characterized by the following components:
- A fluorinated benzoic acid backbone.
- An imidazo[1,2-a]pyridine moiety which is known for various biological activities.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 273.26 g/mol.
Antitumor Activity
Recent studies have indicated that compounds containing imidazo[1,2-a]pyridine derivatives exhibit significant antitumor activity . For instance, a closely related compound demonstrated potent inhibition against various cancer cell lines, including colon and lung cancer models. The IC50 values for these compounds were reported in the nanomolar range, suggesting strong efficacy in inhibiting tumor growth .
Enzyme Inhibition
The compound is predicted to target specific enzymes involved in tumor progression and inflammation:
- Phospholipase A2 (PLA2) : In vitro analyses have shown that derivatives of imidazo[1,2-a]pyridine can inhibit PLA2 with IC50 values as low as 14.3 μM, indicating potential use in inflammatory diseases .
- Dipeptidyl Peptidase IV (DPP-4) : Similar compounds have been studied for their ability to inhibit DPP-4, an enzyme linked to type 2 diabetes management. Structural modifications have been shown to enhance inhibitory activity significantly .
Case Studies
Several studies have highlighted the biological activity of imidazo[1,2-a]pyridine derivatives:
- Colon Cancer Model : A study involving a derivative similar to our compound showed effective tumor suppression in HCT116 colon cancer cells with an IC50 of approximately 0.64 μM .
- EGFR Inhibition : Compounds with similar scaffolds were evaluated against EGFR kinases, showing strong inhibitory effects in non-small cell lung cancer models .
Bioavailability
The bioavailability of this compound is influenced by its structural properties. Lipinski’s rule of five suggests that modifications to increase lipophilicity and reduce hydrogen bond donors could enhance oral bioavailability .
Toxicity Studies
Preliminary toxicity assessments indicate that while some imidazo[1,2-a]pyridine derivatives exhibit low toxicity profiles in animal models, comprehensive toxicological evaluations are necessary to ascertain safety for human use .
Q & A
Q. Basic Research Focus
- Forced degradation : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (acid/base), followed by HPLC-MS to identify degradation pathways .
- Common impurities : Hydrolysis of the amide bond (yielding 4-fluoro-3-aminobenzoic acid) or oxidation of the imidazo[1,2-a]pyridine ring .
- Quantification : Use USP/ICH guidelines for validation, with ≤0.15% acceptance criteria for unknown impurities .
What computational tools predict the compound’s ADMET properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like Schrödinger’s QikProp or SwissADME estimate permeability (Caco-2), plasma protein binding, and hERG inhibition .
- Metabolism prediction : CYP450 substrate profiling via StarDrop or MetaCore™ identifies vulnerable sites for demethylation or hydroxylation .
- Toxicity screening : Derek Nexus flags structural alerts (e.g., mutagenic potential of nitro groups in related analogs) .
How is regioselectivity achieved in imidazo[1,2-a]pyridine functionalization?
Q. Advanced Research Focus
- Directing groups : Use Pd-catalyzed C–H activation with pyridine as a directing group for selective halogenation at the 3-position .
- Microwave-assisted synthesis : Enhances yields in cyclocondensation reactions (e.g., forming the imidazo[1,2-a]pyridine core from 2-aminopyridines and α-haloketones) .
What in vitro models are appropriate for evaluating antitumor activity?
Q. Basic Research Focus
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., cleaved PARP) or cell cycle arrest (e.g., p21/p53) .
- 3D tumor spheroids : Mimic in vivo tumor microenvironments for efficacy validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
